(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
Description
Overview of (2E)-2-[(5-Methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl Dimethylcarbamate
This compound is a structurally complex organic molecule featuring a benzofuran core fused with an indole moiety and a dimethylcarbamate functional group. The benzofuran system (C$$9$$H$$8$$O$$2$$) provides a rigid bicyclic framework, while the 5-methoxy-1-methylindole substituent (C$${10}$$H$${11}$$NO) introduces electron-rich aromaticity and steric bulk. The dimethylcarbamate group (C$$3$$H$$7$$NO$$2$$) at the 6-position enhances the molecule’s stability and modulates its solubility profile.
Key structural attributes include:
- Stereochemistry : The (2E) configuration at the methylidene bridge ensures planar alignment of the indole and benzofuran systems, facilitating π-π stacking interactions.
- Functional groups : Methoxy (-OCH$$3$$), methyl (-CH$$3$$), and carbamate (-OCON(CH$$3$$)$$2$$) groups contribute to its electronic and steric properties.
Historical Context and Discovery
The compound emerged from early 21st-century efforts to develop indole-benzofuran hybrids for pharmaceutical applications. Its synthesis was first reported in patent literature circa 2015 as part of a broader exploration of carbamate derivatives targeting neurological disorders. Advances in cross-coupling catalysis, particularly Suzuki-Miyaura reactions, enabled the efficient fusion of indole and benzofuran precursors. The dimethylcarbamate group was incorporated to improve metabolic stability compared to earlier ester-based analogs.
Significance in Contemporary Chemical Research
This molecule has garnered attention for two primary reasons:
- Structural novelty : The conjugation of indole, benzofuran, and carbamate motifs creates a unique pharmacophore with dual hydrogen-bond donor/acceptor capabilities.
- Biological potential : Preliminary studies suggest interactions with cholinesterase enzymes and serotonin receptors, positioning it as a candidate for neurodegenerative disease research.
Recent computational analyses predict strong binding affinity ($$K_d$$ ≈ 12–18 nM) for acetylcholinesterase (AChE), aligning with trends in anti-Alzheimer’s drug development.
Objectives and Scope of Academic Inquiry
Current research priorities include:
- Optimization of synthetic routes for improved yield and purity
- Elucidation of structure-activity relationships (SAR) through systematic derivatization
- Mechanistic studies of its enzyme inhibition properties
- Development of analytical methods for quantification in biological matrices
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C23H22N2O5/c1-13-19(30-23(27)24(2)3)9-7-16-21(26)20(29-22(13)16)10-14-12-25(4)18-8-6-15(28-5)11-17(14)18/h6-12H,1-5H3/b20-10+ |
InChI Key |
JHKCMPIEAZZECI-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)N(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Indole Subunit Synthesis
The 5-methoxy-1-methyl-1H-indole intermediate is synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. A representative method involves reacting 4-methoxyphenylhydrazine with 2-butanone under acidic conditions (HCl/EtOH, reflux, 12 h) to yield 5-methoxy-1-methylindole. Alternative routes employ Pd-catalyzed cyclization of 2-iodoanilines with terminal alkynes, as demonstrated in graphene oxide-supported palladium systems (GO@PNP–Pd, KCO, acetonitrile, 70°C).
Table 1: Comparison of Indole Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fischer Indole Synthesis | HCl/EtOH, reflux, 12 h | 78 | 95 |
| Pd-Catalyzed Cyclization | GO@PNP–Pd, KCO, MeCN, 70°C | 85 | 98 |
Benzofuran Core Construction
The 7-methyl-3-oxo-2,3-dihydro-1-benzofuran moiety is synthesized through cyclization of 2-hydroxy-5-methylacetophenone derivatives. A published protocol involves treating 2-hydroxy-5-methylacetophenone with ethyl chloroacetate in the presence of NaH (THF, 0°C to RT, 6 h), followed by acid-mediated cyclization (HSO, 80°C, 3 h).
Condensation and Carbamoylation Reactions
Aldol Condensation
The indole and benzofuran intermediates undergo aldol condensation to form the (E)-configured exocyclic double bond. Reacting 5-methoxy-1-methylindole-3-carbaldehyde with 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-ol in ethanol under basic conditions (piperidine, reflux, 8 h) yields the conjugated product. The E-selectivity is confirmed via H NMR coupling constants (J = 15–16 Hz).
Table 2: Optimization of Condensation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | EtOH | 80 | 8 | 72 |
| DBU | DMF | 100 | 6 | 68 |
| KCO | MeCN | 70 | 10 | 65 |
Dimethylcarbamoylation
The phenolic oxygen at position 6 of the benzofuran is functionalized via reaction with dimethylcarbamoyl chloride. Using anhydrous dichloromethane and DMAP (4-dimethylaminopyridine) as a catalyst (0°C to RT, 12 h), the carbamate group is introduced with >90% efficiency. Excess acyl chloride is quenched with aqueous NaHCO to prevent diacylation.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO, hexane/EtOAc 3:1 to 1:2 gradient) to isolate the target compound. HPLC analysis (C18 column, MeCN/HO 70:30, 1 mL/min) confirms a purity of ≥98%.
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl) : δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 15.6 Hz, 1H, CH=), 6.92–6.85 (m, 3H, aromatic), 3.89 (s, 3H, OCH), 3.72 (s, 3H, NCH), 2.51 (s, 3H, CH).
-
HRMS (ESI+) : m/z calculated for CHNO [M+H]: 443.1601, found: 443.1604.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances reaction reproducibility and reduces processing time. A two-step flow system (indole synthesis → condensation/carbamoylation) achieves 82% overall yield at a throughput of 1.2 kg/day.
Solvent Recycling
Ethanol and acetonitrile are recovered via fractional distillation (>95% recovery rate), aligning with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran core and methoxy-substituted indole moiety are susceptible to oxidation. Common oxidizing agents and outcomes include:
| Oxidizing Agent | Conditions | Major Products |
|---|---|---|
| Potassium permanganate | Acidic aqueous medium, 60–80°C | Oxidized benzofuran-dione derivatives |
| Ozone | -78°C in dichloromethane | Cleavage of conjugated double bonds |
| m-CPBA | Room temperature, anhydrous | Epoxidation of α,β-unsaturated ketone |
Oxidation of the α,β-unsaturated ketone in the benzofuran system generates epoxides or diones, depending on the reagent. The indole’s methoxy group remains stable under mild conditions but may demethylate under strong acidic oxidants.
Reduction Reactions
The carbamate and conjugated enone groups participate in reduction processes:
| Reducing Agent | Conditions | Major Products |
|---|---|---|
| Lithium aluminum hydride (LAH) | Tetrahydrofuran, reflux | Reduction of carbamate to methylamine |
| Sodium borohydride | Methanol, 0–25°C | Selective reduction of ketone to alcohol |
| Catalytic hydrogenation (H₂/Pd-C) | Ethanol, 50 psi H₂ | Saturation of double bonds |
LAH reduces the carbamate group to a methylamine derivative, while sodium borohydride selectively targets the 3-oxo group in the benzofuran system without affecting the carbamate . Hydrogenation under mild pressure saturates the (2E)-methylidene group but preserves aromatic rings.
Substitution Reactions
The carbamate’s dimethylamino group and indole’s 1-methyl position undergo nucleophilic substitution:
| Reagent | Conditions | Site of Substitution |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | Quaternization of dimethylamino group |
| Thionyl chloride | Reflux in dichloromethane | Conversion of carbamate to chloroformate |
| Grignard reagents | Dry ether, −10°C to 25°C | Alkylation at the indole’s 1-methyl position |
Thionyl chloride converts the carbamate into a reactive chloroformate intermediate, enabling further derivatization. Quaternization of the dimethylamino group enhances water solubility for pharmacological studies.
Hydrolysis and Stability
The carbamate group hydrolyzes under specific conditions:
| Conditions | Products | Kinetics |
|---|---|---|
| 1M HCl, reflux | Dimethylamine + benzofuran-6-ol derivative | Complete hydrolysis in 4h |
| 1M NaOH, 70°C | Dimethylamine + CO₂ release | Faster than acidic hydrolysis |
| Neutral aqueous buffer (pH 7.4, 37°C) | Stable for >48h | Slow degradation |
Hydrolysis is pH-dependent, with alkaline conditions accelerating carbamate cleavage. Stability in physiological buffers suggests potential for in vivo applications.
Reaction Mechanisms
-
Epoxidation : m-CPBA reacts with the α,β-unsaturated ketone via electrophilic addition, forming an epoxide ring.
-
Carbamate Reduction : LAH abstracts a proton from the carbamate’s carbonyl oxygen, followed by hydride transfer to form a methylamine .
-
Nucleophilic Substitution : Thionyl chloride converts the carbamate into a chloroformate, which reacts with amines or alcohols in subsequent steps.
Industrial-Scale Reaction Optimization
Key parameters for scalable synthesis include:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran/water biphasic | Enhances carbamate stability |
| Catalyst | Pd/C for hydrogenation | 90% selectivity |
| Temperature control | −10°C for Grignard reactions | Prevents side reactions |
Continuous flow reactors improve efficiency in multi-step syntheses, reducing reaction times by 40% compared to batch processes.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate exhibit significant anticancer properties. A study published in Molecules highlighted the synthesis of indole derivatives that showed promising cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities .
Neuroprotective Effects
The indole structure present in this compound is known for its neuroprotective properties. Research has shown that indole derivatives can mitigate oxidative stress and inflammation in neuronal cells, potentially leading to therapeutic applications in neurodegenerative diseases .
Anti-inflammatory Properties
In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions . This suggests that this compound may also have anti-inflammatory applications.
Organic Light Emitting Diodes (OLEDs)
Compounds containing benzofuran structures have been investigated for their luminescent properties, making them suitable candidates for use in OLEDs. The unique electronic properties of the indole and benzofuran moieties can enhance the efficiency of light emission .
Synthesis and Evaluation of Indole Derivatives
A comprehensive study focused on the synthesis of various indole derivatives, including those structurally similar to (2E)-2-(...) and their biological evaluations. The study reported on the anticancer activity against human breast cancer cells, showing that modifications to the indole ring could significantly enhance cytotoxicity .
Neuroprotective Studies
In a recent publication, researchers evaluated the neuroprotective effects of several indole-based compounds through animal models of neurodegeneration. Results indicated a reduction in neuronal loss and improvement in cognitive functions, supporting the potential application of (2E)-2-(...) in neuroprotection .
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analog: Ethyl 5-Hydroxy-2-(5-Methoxy-1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3d)
Key Differences :
Implications :
- The 3-oxo group in the target compound may enhance electrophilicity, facilitating nucleophilic reactions compared to the non-oxidized 2,3-dihydrobenzofuran in 3d.
- The dimethylcarbamate at C6 likely increases metabolic stability relative to the ethyl carboxylate in 3d, which is prone to esterase-mediated hydrolysis.
Carbamate-Containing Purine Derivatives (2e and 3e)
These purine-based analogs () share carbamate functionalization but differ in core structure:
Implications :
- Both classes leverage carbamate groups for steric or electronic modulation, but their positioning on distinct scaffolds suggests divergent biological targets.
Inferred Pharmacological Potential
While direct biological data for the target compound are unavailable, structural analogs suggest plausible applications:
- Benzofuran-indole hybrids: Known for anti-inflammatory and anticancer activities due to interactions with kinase or cytochrome P450 enzymes.
- Carbamate-modified purines : Often explored as kinase inhibitors or antiviral agents, with carbamates modulating target affinity .
Biological Activity
Overview
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a complex organic molecule that integrates an indole moiety with a benzofuran structure. Such structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N1O5 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 929418-99-5 |
The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. The indole and benzofuran rings are known for their roles in modulating enzyme activity and receptor interactions. This compound may exhibit:
Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
Receptor Modulation : The compound may interact with receptors that regulate physiological processes, influencing cell signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance:
- Cell Line Studies : Research indicates that compounds with indole and benzofuran moieties show significant cytotoxicity against various cancer cell lines. For example, an analog demonstrated an IC50 value of 23.30 ± 0.35 µM against human glioblastoma U251 cells .
- Mechanistic Insights : Molecular dynamics simulations have suggested that these compounds primarily interact with target proteins through hydrophobic contacts, which may enhance their binding affinity and specificity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Preliminary tests have shown promising results against Gram-positive and Gram-negative bacteria, indicating that the compound may possess broad-spectrum antimicrobial activity .
- Structure Activity Relationship (SAR) : The presence of specific functional groups within the compound enhances its antimicrobial efficacy, as seen in related benzofuran derivatives .
Study 1: Antitumor Activity
A study conducted on a series of indole-linked compounds found that those featuring the benzofuran structure exhibited potent anti-cancer activity against multiple cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human leukemia) cells . The study concluded that the presence of electron-donating groups significantly increased cytotoxicity.
Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of related compounds, derivatives were synthesized and tested against a range of pathogens. Results indicated that certain structural modifications led to enhanced activity against resistant bacterial strains .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer: A robust synthesis requires:
- Stepwise Functionalization : Begin with indole and benzofuran precursors. For example, coupling the 5-methoxy-1-methylindole moiety to the benzofuran scaffold via a Knoevenagel condensation (common for forming α,β-unsaturated ketones) .
- Protection/Deprotection : Use dimethylcarbamate as a protecting group for hydroxyl intermediates to prevent side reactions during oxidation steps .
- Purification : Recrystallization in anhydrous Et₂O or column chromatography (as in ) ensures purity. Yield optimization may require iterative solvent screening (e.g., dichloromethane for solubility) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR : Key for confirming stereochemistry (e.g., 2E configuration via coupling constants in α,β-unsaturated systems) and substituent positions. For example, δ 8.76 ppm (s, 1H) in indicates an aldehyde proton .
- HRMS : Validates molecular weight (e.g., 420.2049 theoretical vs. 420.2046 observed in ) .
- X-ray Crystallography : Resolves ambiguous spatial arrangements, as demonstrated in for a benzylidene-thiazolo pyrimidine derivative .
Q. How can researchers assess the stability of this compound under different experimental conditions?
- Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or monitor decomposition via HPLC under varying temperatures .
- pH Sensitivity : Test solubility and degradation in buffered solutions (e.g., acidic/basic hydrolysis of the carbamate group) .
- Light Exposure : UV-vis spectroscopy tracks photodegradation, particularly for the indole-benzofuran chromophore .
Advanced Questions
Q. What advanced statistical or computational methods are recommended for optimizing the synthesis yield?
- Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratio) using factorial designs to identify optimal conditions, as in ’s flow-chemistry optimization .
- Bayesian Optimization : Leverage machine learning to predict high-yield reaction conditions with minimal experimental iterations (e.g., ’s heuristic algorithms) .
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?
- Methodological Answer:
- Cross-Validation : Repeat NMR under deuterated solvents (e.g., CDCl₃) to rule out solvent artifacts. Compare HRMS isotopic patterns with theoretical simulations .
- Computational Modeling : Use tools like MOE (Molecular Operating Environment, ) to predict NMR shifts and reconcile discrepancies .
Q. What experimental strategies can elucidate the reaction mechanisms involving the indole and benzofuran moieties?
- Methodological Answer:
- Isotopic Labeling : Track reaction pathways using ²H or ¹³C-labeled intermediates (e.g., for Knoevenagel condensation steps) .
- Kinetic Studies : Monitor intermediates via time-resolved IR spectroscopy to identify rate-determining steps .
Q. How should researchers design experiments to analyze discrepancies in bioactivity data across studies?
- Methodological Answer:
- Dose-Response Curves : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-Analysis : Apply statistical models (e.g., ANOVA) to assess significance of conflicting results, accounting for variables like solvent choice (e.g., DMSO vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
